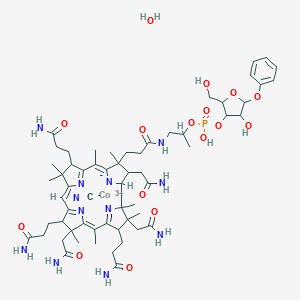
Dmt-2'fluoro-da(bz) amidite
Vue d'ensemble
Description
Dmt-2'fluoro-da(bz) amidite est un nucléoside modifié chimiquement utilisé dans la synthèse d'oligonucléotides. Il s'agit d'un 2'-désoxy-2'-fluoro phosphoramidite qui confère une stabilité thermique accrue et une résistance aux nucléases aux oligonucléotides synthétisés . Ce composé est particulièrement précieux dans le domaine de la technologie antisens, où il est utilisé pour créer des oligonucléotides capables de se lier à des cibles d'ARN avec une affinité et une spécificité élevées .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Dmt-2'fluoro-da(bz) amidite implique plusieurs étapes :
Protection du groupe hydroxyle en 5' : Le groupe hydroxyle en 5' de la désoxyadénosine est protégé à l'aide d'un groupe diméthoxytrityle (DMT).
Introduction du groupe 2'-fluoro : Le groupe hydroxyle en 2' est remplacé par un atome de fluor pour améliorer la stabilité et la résistance aux nucléases.
Protection du groupe amino : Le groupe amino sur la base adénine est protégé par un groupe benzoyle (bz).
Phosphitylation : Le groupe hydroxyle en 3' est converti en phosphoramidite à l'aide d'un réactif de cyanoéthyl diisopropylphosphoramidite.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse par lots : De grandes quantités de matières premières sont mises en réaction dans des réacteurs par lots.
Purification : Le produit est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
Le Dmt-2'fluoro-da(bz) amidite subit plusieurs types de réactions chimiques :
Réactions de substitution : L'atome de fluor en position 2' peut participer à des réactions de substitution nucléophile.
Réactions de déprotection : Les groupes protecteurs DMT et benzoyle peuvent être éliminés en milieu acide ou basique pour donner le nucléoside libre.
Réactifs et conditions courants
Déprotection : Une solution concentrée d'ammoniac ou un mélange d'ammoniac et de méthylamine (AMA) est couramment utilisée pour la déprotection.
Principaux produits formés
Applications De Recherche Scientifique
Le Dmt-2'fluoro-da(bz) amidite a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé dans la synthèse d'oligonucléotides modifiés pour diverses études chimiques.
Industrie : Le composé est utilisé dans la production d'outils de diagnostic et de réactifs de recherche.
Mécanisme d'action
Le mécanisme d'action du this compound implique son incorporation dans les oligonucléotides, qui se lient ensuite à des séquences d'ARN complémentaires. La présence de la modification 2'-fluoro améliore l'affinité de liaison et la spécificité de l'oligonucléotide à sa cible d'ARN. Cette liaison peut inhiber la traduction de l'ARN cible ou favoriser sa dégradation par les nucléases .
Mécanisme D'action
The mechanism of action of Dmt-2’fluoro-da(bz) amidite involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences. The presence of the 2’-fluoro modification enhances the binding affinity and specificity of the oligonucleotide to its RNA target. This binding can inhibit the translation of the target RNA or promote its degradation by nucleases .
Comparaison Avec Des Composés Similaires
Composés similaires
Dmt-da(bz) amidite : Similaire au Dmt-2'fluoro-da(bz) amidite, mais sans la modification 2'-fluoro.
Dmt-2'fluoro-dc(bz) amidite : Contient une base cytosine au lieu de l'adénine.
Dmt-2'fluoro-dg(bz) amidite : Contient une base guanine au lieu de l'adénine.
Unicité
Le this compound est unique en raison de sa modification 2'-fluoro, qui confère une stabilité thermique et une résistance aux nucléases accrues par rapport à d'autres composés similaires. Cela le rend particulièrement précieux dans la synthèse d'oligonucléotides antisens pour des applications thérapeutiques et de recherche .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-MSIRFHFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136834-22-5 | |
| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















